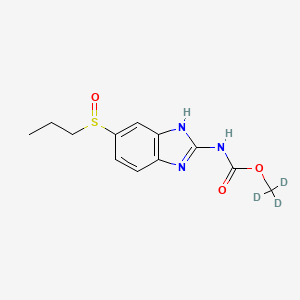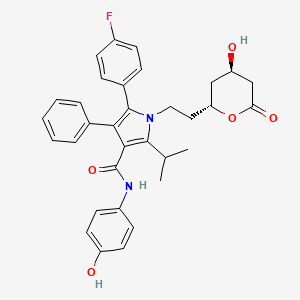
(R)-Etodolac-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-Etodolac-d3 is a chiral compound that has been used in a variety of scientific research applications. It is an enantiomer of etodolac, a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. The “d3” label indicates that the compound has been deuterated, meaning that the hydrogen atoms in the molecule have been replaced with deuterium atoms. This makes the compound a more suitable option for use in lab experiments, as the deuteration helps to reduce the risk of interference from other compounds and makes the results more reliable.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy and Mechanisms :
- (R)-Etodolac has been shown to inhibit the progression of prostate cancer xenograft growth by downregulating cyclin D1 expression via the PPARgamma pathway. This effect is enhanced when combined with HER-kinase axis inhibitors (Hedvat et al., 2004).
- In multiple myeloma, R-etodolac (SDX-101) induces cytotoxicity in drug-sensitive and drug-resistant cell lines. It targets Mcl-1 and can be synergistically combined with dexamethasone (Yasui et al., 2005).
- A novel analog of etodolac, SDX-308, shows more potent cytotoxicity than R-etodolac against multiple myeloma cells, including those resistant to conventional therapies. It inhibits the β-catenin/TCF pathway (Yasui et al., 2007).
- R-Etodolac decreases beta-catenin levels and inhibits the proliferation and survival of hepatoma cells (Behari et al., 2007).
Pharmacokinetics and Molecular Studies :
- Spectral, DFT, and molecular docking investigations of Etodolac have been conducted to understand its properties and biological importance as a selective inhibitor of the COX enzyme (Amul et al., 2019).
- Enantioselective analysis of etodolac in human plasma was conducted to study its pharmacokinetics and its application in clinical settings (Silva et al., 2016).
Drug Formulation and Delivery :
- Formulation and evaluation of etodolac in hydrophilic gels and organogels have been studied for transdermal delivery systems. This approach aims to enhance drug solubility and bioavailability while reducing gastrointestinal side effects (Fayez et al., 2015).
Clinical Trials and Therapeutic Use :
- A phase I study of R-etodolac in patients with B-cell chronic lymphocytic leukemia was conducted to determine its safety, tolerability, and therapeutic efficacy (Jensen et al., 2008).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of (R)-Etodolac-d3 involves the conversion of commercially available starting materials to the final product through a series of chemical reactions.", "Starting Materials": [ "Ethyl 2,2,3,3-tetradeuterioacetoacetate", "4-Chlorobenzoyl chloride", "Sodium hydroxide", "Sodium carbonate", "Ethyl 2,3-dihydroxybenzoate", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Ethyl 2,2,3,3-tetradeuterioacetoacetate is reacted with 4-chlorobenzoyl chloride in the presence of sodium hydroxide to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-oxobutanoate.", "Step 2: The product from step 1 is treated with sodium carbonate in water to form ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate.", "Step 3: Ethyl (4-chlorobenzoyl)-2,2,3,3-tetradeuterio-3-hydroxybutanoate is reacted with ethyl 2,3-dihydroxybenzoate in the presence of sodium borohydride to form (R)-ethyl 2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoate-d3.", "Step 4: The product from step 3 is hydrolyzed with aqueous hydrochloric acid to form (R)-2-(4-chlorobenzoyl)-3-(2,3-dihydroxyphenyl)butanoic acid-d3.", "Step 5: The acid from step 4 is neutralized with sodium hydroxide and then treated with sodium chloride to form (R)-Etodolac-d3.", "Step 6: The final product is purified by recrystallization from acetic acid." ] } | |
CAS-Nummer |
1246815-33-7 |
Produktname |
(R)-Etodolac-d3 |
Molekularformel |
C17H18NO3D3 |
Molekulargewicht |
290.38 |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
87226-41-3 (unlabelled) |
Synonyme |
(1R)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |
Tag |
Etodolac Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602565.png)
![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



